![molecular formula C10H12ClNO2 B6281882 methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 198016-53-4](/img/no-structure.png)
methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride
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Overview
Description
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The indole molecule has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific indole derivative would depend on its exact molecular structure. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Scientific Research Applications
Synthesis of Pyrimidoindolones
Indole derivatives can react with isothiocyanates to form compounds like 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones , which can undergo further alkylation at the sulfur atom .
Anti-Cancer Agents
A series of novel tetrahydro-1H-pyrido[4,3-b]indole derivatives have been designed and synthesized as potential antitumor drugs .
Interaction with Receptor Proteins
Certain indole derivatives have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .
Influenza A Inhibition
Some indole compounds have shown inhibitory activity against influenza A virus .
Fischer Indole Synthesis
Indole derivatives are used in Fischer indole synthesis to produce other complex compounds .
Antioxidant Activity
Indole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging and Nitric oxide scavenging .
Mechanism of Action
Target of Action
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is an indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of indole derivatives involves their interaction with these receptors, leading to various biological responses
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-2-methyl-1H-indole-2-carboxylic acid. This intermediate is then esterified with methanol to form methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate, which is subsequently reduced with sodium borohydride to yield methyl 2,3-dihydro-1H-indole-2-carboxylate. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of the desired product.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "methanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-ethyl-2-methyl-1H-indole-2-carboxylic acid.", "Step 2: Esterification of 3-ethyl-2-methyl-1H-indole-2-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate.", "Step 3: Reduction of methyl 3-ethyl-2-methyl-1H-indole-2-carboxylate with sodium borohydride in the presence of a solvent to yield methyl 2,3-dihydro-1H-indole-2-carboxylate.", "Step 4: Reaction of methyl 2,3-dihydro-1H-indole-2-carboxylate with hydrochloric acid to form the hydrochloride salt of methyl 2,3-dihydro-1H-indole-2-carboxylate." ] } | |
CAS RN |
198016-53-4 |
Product Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride |
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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